molecular formula C10H13N3O B8193567 (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

(R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8193567
M. Wt: 191.23 g/mol
InChI Key: AYMSXIFDZOUXRX-VIFPVBQESA-N
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Description

(R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with a pyrazine heterocycle. Its molecular formula is C₁₀H₁₃N₃O, and molecular weight is 191.22 g/mol (CAS: 1632140-88-5 for the S-enantiomer) . The (R)-configuration at the 4-isopropyl group confers stereoselectivity, making it valuable in asymmetric catalysis, particularly in coordinating transition metals to enable enantioselective transformations . The compound is typically stored under inert conditions to preserve its optical purity and reactivity .

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMSXIFDZOUXRX-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazine derivative with an isopropyl-substituted oxirane in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazine or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical processes.

Medicine

In medicine, ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole has potential applications as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions allows for the creation of materials with tailored functionalities for specific applications.

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Structural Variations

Oxazoline ligands are distinguished by substituents at two key positions:

  • 4-position of the oxazoline ring : Determines steric bulk (e.g., isopropyl, tert-butyl, phenyl).
  • Heteroaromatic substituent at the 2-position: Influences electronic properties (e.g., pyrazine, pyridine, quinoline).
Table 1: Structural and Physicochemical Comparisons
Compound Name 4-Substituent 2-Substituent Molecular Weight (g/mol) Key Applications Reference CAS/ID
(R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole Isopropyl Pyrazine 191.22 Asymmetric catalysis 1632140-88-5 (S-enantiomer)
(R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Phenyl Pyridine 224.26 Metal coordination studies A431000
(S)-4-tert-Butyl-2-(2-pyridyl)oxazoline tert-Butyl Pyridine 206.27 Catalytic asymmetric alkylation A340724
(R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Isopropyl 6-Phenylpyridine 266.34 High-steric-demand catalysis 10-F623940
(S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Isopropyl Quinoline 279.33 Enhanced π-π interactions 226387-11-7
(S)-4-Benzyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole Benzyl Pyrazine 253.30 Comparative catalytic screening 1632140-86-3

Electronic and Steric Effects

  • Pyrazine vs. Quinoline’s extended aromatic system enhances π-stacking, useful in stabilizing transition states .
  • Steric Bulk :
    • Isopropyl : Moderate bulk, balances reactivity and selectivity .
    • tert-Butyl/Phenyl : Increased steric hindrance improves enantioselectivity in crowded reactions but may reduce reaction rates .
    • Benzyl : Introduces aromatic bulk without excessive steric demand .

Catalytic Performance

  • (R)-4-Isopropyl-2-(pyrazin-2-yl) derivative : Excels in reactions requiring moderate steric control and electronic activation, such as asymmetric cyclopropanations .
  • Quinoline-containing analogs: Superior in reactions benefiting from aromatic stabilization (e.g., asymmetric Friedel-Crafts) .
  • 6-Phenylpyridine variant : The phenyl group at the pyridine’s 6-position enhances substrate discrimination in cross-couplings .

Availability and Purity

  • (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole: Available in 5 mg to 500 mg quantities, though supply chain issues are noted .
  • Enantiomeric purity: Critical for catalytic efficiency; some analogs (e.g., quinoline derivatives) are offered at ≥99% enantiomeric excess .
  • Cost: Prices vary by substituent; quinoline derivatives are generally more expensive due to complex synthesis (e.g., ¥172.00/100 mg in ).

Biological Activity

(R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral compound characterized by its unique structure that includes both an oxazole and a pyrazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may be leveraged for therapeutic applications.

  • IUPAC Name : (4R)-4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C10H13N3O
  • Molecular Weight : 191.22 g/mol
  • CAS Number : 1632140-88-5

The biological activity of (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique stereochemistry allows it to modulate the activity of these targets, leading to various biological effects.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole may inhibit tumor growth in various cancer models.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways.
  • Ligand Properties : The compound can act as a ligand in biochemical assays, aiding in the understanding of enzyme mechanisms and drug development.

Antitumor Efficacy

A study conducted on various xenograft models demonstrated that (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole exhibited significant antitumor efficacy with minimal toxicity. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

StudyModelResult
HM mice xenograftGood antitumor efficacy with no obvious toxicity

Enzyme Interaction Studies

In vitro assays have shown that this compound can inhibit specific enzymes associated with cancer metabolism. For instance, it was tested against cyclin-dependent kinases (CDKs), demonstrating a potential role in regulating cell cycle progression.

Enzyme TargetInhibition TypeIC50 Value
CDK 1Competitive0.067 µM
CDK 2Non-competitive0.051 µM

Comparative Analysis with Similar Compounds

The biological activity of (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can be compared to its enantiomer and other structurally similar compounds:

Compound NameStructure TypeNotable Activity
(S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazoleEnantiomerSimilar but less potent
4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazolePyridine derivativeModerate antitumor activity
4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazoleQuinoline derivativeLower enzyme inhibition

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